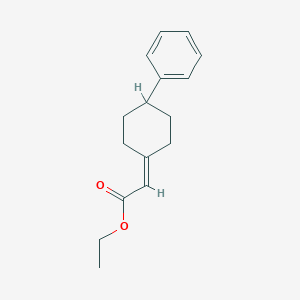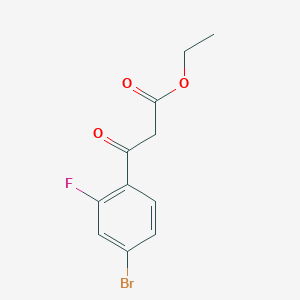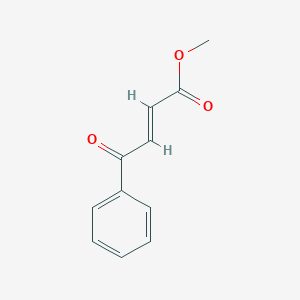
Methyl-4-oxo-4-phenyl-2-butenoate
Übersicht
Beschreibung
Methyl-4-oxo-4-phenyl-2-butenoate , also known as (E)-4-oxo-4-phenyl-2-butenoic acid methyl ester , is a chemical compound with the molecular formula C₁₁H₁₀O₃ . It exhibits a melting point of 199-201°C and boils at 191°C under a pressure of 40 Torr . The compound’s density is approximately 1.134 g/cm³ (predicted) .
Synthesis Analysis
The synthesis of Methyl-4-oxo-4-phenyl-2-butenoate involves the esterification of 4-oxo-4-phenyl-2-butenoic acid with methanol . This reaction yields the methyl ester form of the compound .
Molecular Structure Analysis
The molecular structure of Methyl-4-oxo-4-phenyl-2-butenoate consists of a phenyl ring attached to a butenoate moiety. The ester group is represented by the COOCH₃ functional group. The compound’s double bond configuration is E (trans) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Methyl 4-oxo-4-phenyl-2-butenoate has been used in the synthesis and characterization of various compounds. For example, its derivatives have been synthesized and characterized based on elemental analyses, molecular weight measurements, and spectroscopic studies, providing valuable insights into the properties of these compounds (Sharrna, Singh, & Rai, 1998).
Antibacterial Properties
This compound exhibits antibacterial properties, particularly against drug-resistant strains of Staphylococcus aureus, including MRSA. It works by inhibiting MenB in the bacterial menaquinone biosynthesis pathway, and its efficacy has been validated in vivo using mouse models of MRSA infection (Matarlo et al., 2016).
Analytical Applications
The compound has found applications in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the detection of biologically important thiols. It serves as a fluorogenic labeling reagent, reacting with thiols to produce fluorescent adducts for detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Lewis Acid-Catalyzed Reactions
Methyl 4-oxo-4-phenyl-2-butenoate is used in Lewis acid-catalyzed cycloadditions, yielding various compounds with high regio- and stereoselectivities. These reactions are important for the synthesis of complex organic molecules (Sera et al., 1994).
Microwave-Assisted Synthesis
The compound is utilized in microwave-assisted synthesis methods, particularly in the formation of 4-oxobutenoic acids, serving as an intermediate for various biologically active species and derivatives (Uguen et al., 2021).
Anti-Tumor Properties
Derivatives of methyl 4-oxo-4-phenyl-2-butenoate have shown promising anti-tumor properties against human breast cancer, highlighting its potential in cancer treatment research (Miles et al., 1958).
Novel Compounds Isolation
Research has also led to the isolation of novel butenoate derivatives from natural sources, such as Aspergillus niger, which exhibited weak antioxidant activity, thereby contributing to the field of natural product chemistry (Yuan et al., 2006).
Eigenschaften
IUPAC Name |
methyl (E)-4-oxo-4-phenylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEGOHIZLROWAT-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-4-oxo-4-phenyl-2-butenoate | |
CAS RN |
14274-07-8 | |
| Record name | NSC49218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



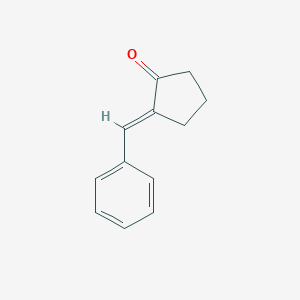
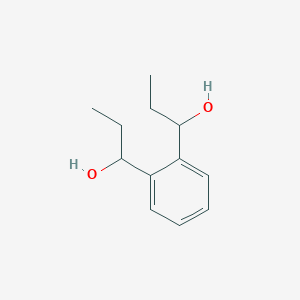
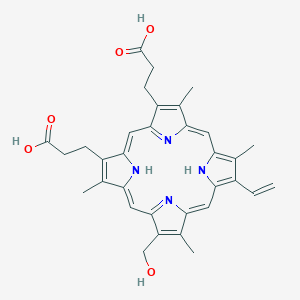
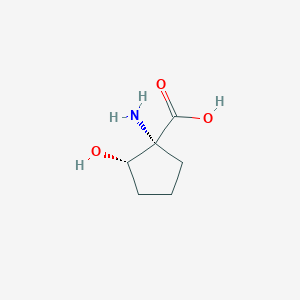
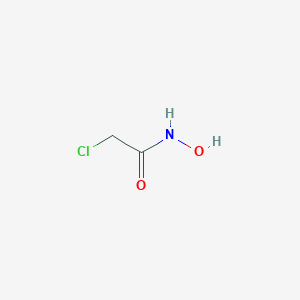
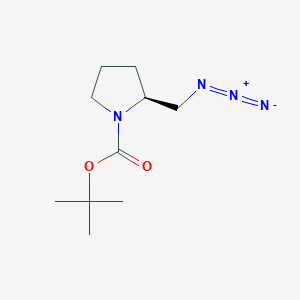
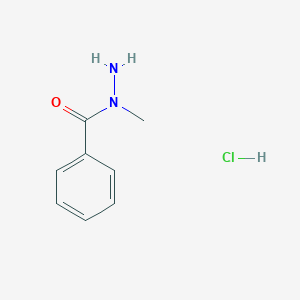
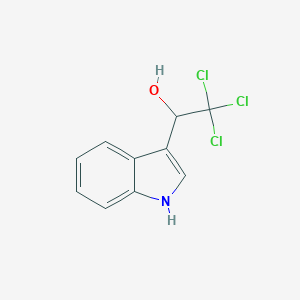

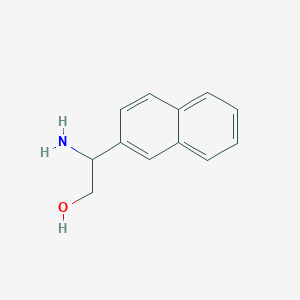
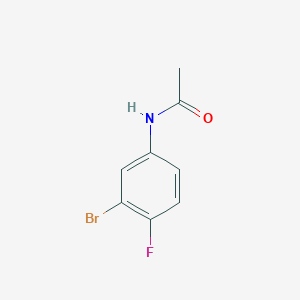
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
